molecular formula C11H18O B016871 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- CAS No. 19985-79-6

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-

Cat. No. B016871
CAS RN: 19985-79-6
M. Wt: 166.26 g/mol
InChI Key: NLSBZJJINHYWGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- often involves catalyzed reactions that can provide high yields under optimized conditions. For instance, Ji-tai Li et al. (2012) reported the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea in aqueous media under ultrasound, highlighting a method that offers advantages like environmental friendliness and simple work-up procedures (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of cyclopropenylidene complexes has been studied, providing insight into the unique binding and geometric configurations of these compounds. R. D. Wilson et al. (1979) detailed the structure of a cyclopropenylidene—transition metal complex, revealing how the C3-ring is bound to the metal center and its perpendicular orientation to the metal square plane (Wilson et al., 1979).

Chemical Reactions and Properties

Cyclopropene derivatives engage in various chemical reactions due to their strained ring system, which can undergo cycloadditions, substitutions, and other transformations. For example, A. Padwa et al. (1996) explored the reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene with various anions, demonstrating a route for the synthesis of bicyclo[3.3.0]octenes through a tandem conjugate addition-[3 + 2]-anionic cyclization process (Padwa et al., 1996).

Scientific Research Applications

Synthesis and Reactivity

Cyclopropenyl compounds exhibit unique reactivity due to their strained ring system, making them valuable intermediates in organic synthesis. For instance, intramolecular amination of cyclopropylmethyl cations leads to the formation of amino alcohols and oxazoline derivatives with high diastereoselectivity, offering pathways to synthesize cyclobutane-based compounds (Skvorcova, Grigorjeva, & Jirgensons, 2017). Additionally, the synthesis of tripodal ligands such as all-cis-tris(diphenylphosphinomethyl)cyclopropane demonstrates the application in catalysis, where these ligands facilitate allylation reactions (Schill, de Meijere, & Yufit, 2007).

Catalysis and Ligand Design

Cyclopropenyl compounds are used in the design of catalysts and ligands for various chemical transformations. Their unique electronic and structural properties can enhance catalytic activities and selectivities. For example, complexes such as bis(diisopropylamino)cyclopropenylidene show electronic stabilization mechanisms that are crucial for their function as ligands in catalytic processes (Johnson & DuPré, 2008).

Materials Science and Photochemistry

In materials science, cyclopropenyl compounds contribute to the development of photochromic materials . These materials change color in response to light, which is useful in data storage and optoelectronic devices. For example, studies on diarylethene derivatives have shown their potential in multistate photochromic recording , where different states can be achieved and read nondestructively using IR light, pointing to applications in optical memory media (Uchida, Saito, Murakami, Kobayashi, Nakamura, & Irie, 2005).

properties

IUPAC Name

2,3-ditert-butylcycloprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-10(2,3)7-8(9(7)12)11(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSBZJJINHYWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173783
Record name 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19985-79-6
Record name 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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